1-[4-(4-bromophenyl)-6-phenylpyrimidin-2-yl]-1-methylhydrazine
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Overview
Description
1-[4-(4-Bromophenyl)-6-phenylpyrimidin-2-yl]-1-methylhydrazine is a complex organic compound that features a pyrimidine ring substituted with bromophenyl and phenyl groups
Preparation Methods
The synthesis of 1-[4-(4-bromophenyl)-6-phenylpyrimidin-2-yl]-1-methylhydrazine typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with acetophenone to form a chalcone intermediate, which then undergoes cyclization with guanidine to form the pyrimidine ring. The final step involves the reaction of the pyrimidine derivative with methylhydrazine under controlled conditions .
Chemical Reactions Analysis
1-[4-(4-Bromophenyl)-6-phenylpyrimidin-2-yl]-1-methylhydrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding hydrazine derivatives.
Common reagents and conditions for these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(4-Bromophenyl)-6-phenylpyrimidin-2-yl]-1-methylhydrazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(4-bromophenyl)-6-phenylpyrimidin-2-yl]-1-methylhydrazine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
1-[4-(4-Bromophenyl)-6-phenylpyrimidin-2-yl]-1-methylhydrazine can be compared with other pyrimidine derivatives, such as:
4-(4-Bromophenyl)-6-phenylpyrimidine: Lacks the methylhydrazine group, which may affect its biological activity and chemical reactivity.
1-[4-(4-Chlorophenyl)-6-phenylpyrimidin-2-yl]-1-methylhydrazine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(4-bromophenyl)-6-phenylpyrimidin-2-yl]-1-methylhydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4/c1-22(19)17-20-15(12-5-3-2-4-6-12)11-16(21-17)13-7-9-14(18)10-8-13/h2-11H,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJLDQGGPBDCLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=CC(=N1)C2=CC=C(C=C2)Br)C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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